Molecular Weight Advantage vs. N-Arylated Analogs
The target compound possesses a molecular weight of 205.28 g/mol, which is significantly lower than the 4-methyl-1-phenyl analog (CAS 1152923-93-7) at 295.4 g/mol . This 90 g/mol difference represents a 30% reduction in mass, placing the target compound well within the optimal range for lead-like properties (MW < 300) as defined by the 'Rule of Three' for fragment-based drug discovery [1].
| Evidence Dimension | Molecular Weight (MW) |
|---|---|
| Target Compound Data | 205.28 g/mol |
| Comparator Or Baseline | 3-4H,5H,6H-cyclopenta[b]thiophen-2-yl-4-methyl-1-phenyl-1H-pyrazol-5-amine: 295.4 g/mol |
| Quantified Difference | 90.12 g/mol reduction (30.5% lower MW) |
| Conditions | Standard molecular weight calculation based on molecular formula (C10H11N3S vs C17H17N3S) |
Why This Matters
Lower molecular weight correlates with improved permeability and solubility, making the target compound a more attractive starting point for lead optimization where maintaining favorable ADME properties is critical.
- [1] Congreve, M., Carr, R., Murray, C., & Jhoti, H. (2003). A 'Rule of Three' for fragment-based lead discovery? Drug Discovery Today, 8(19), 876-877. View Source
